2-[(3-Methoxypropyl)amino]nicotinic acid
Description
2-[(3-Methoxypropyl)amino]nicotinic acid is a pyridinecarboxylic acid derivative featuring a nicotinic acid backbone (pyridine-3-carboxylic acid) substituted at the 2-position with a (3-methoxypropyl)amino group.
Properties
IUPAC Name |
2-(3-methoxypropylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-7-3-6-12-9-8(10(13)14)4-2-5-11-9/h2,4-5H,3,6-7H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZIGQMLPDPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methoxypropyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of 2-[(3-Methoxypropyl)amino]nicotinic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: 2-[(3-Methoxypropyl)amino]nicotinic acid can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
2-[(3-Methoxypropyl)amino]nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxypropyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(3-Methoxypropyl)amino]nicotinic acid with structurally related pyridinecarboxylic acid derivatives, emphasizing substituent variations, molecular properties, and synthesis pathways:
Key Observations:
Substituent Effects on Reactivity and Solubility: The 3-methoxypropyl group in the target compound introduces both ether and alkylamine functionalities, enhancing solubility in polar solvents compared to purely aromatic analogs like 2-[(4-ethoxyphenyl)amino]nicotinic acid . In contrast, 2-[(3-aminopropyl)amino]nicotinic acid (CAS 904813-55-4) lacks the methoxy group, making it more reactive in nucleophilic environments due to the free amine .
Synthetic Complexity: Compounds with aromatic amines (e.g., 2-[(4-ethoxyphenyl)amino]nicotinic acid) require Pd-catalyzed coupling, whereas aliphatic amine derivatives like the target compound may utilize simpler alkylation or reductive amination routes . The Boc-protection strategy used for 2-[(3-aminopropyl)amino]nicotinic acid highlights the need for controlled deprotection steps absent in methoxypropyl analogs .
Positional Isomerism: 2-[(3-Methoxypropyl)amino]isonicotinic acid (CAS 1094292-11-1) is a positional isomer of the target compound, with the carboxylic acid group at the pyridine 4-position (isonicotinic acid). This alters electronic properties and binding affinity in biological systems .
Biological Activity
2-[(3-Methoxypropyl)amino]nicotinic acid is a derivative of nicotinic acid, characterized by the substitution of the amino group with a 3-methoxypropyl group. This modification influences its biological activity, making it a compound of interest in pharmacological research. The compound's molecular formula is C10H14N2O3, and it has shown potential in various biological applications, particularly in antimicrobial and neuroprotective activities.
The biological activity of 2-[(3-Methoxypropyl)amino]nicotinic acid is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanisms can vary based on the biological context in which the compound is utilized.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-[(3-Methoxypropyl)amino]nicotinic acid. The compound has shown promising activity against Gram-positive bacteria. For instance, research indicated that derivatives of nicotinic acid exhibited significant antibacterial effects, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 15.62 µg/mL, demonstrating their potential as antimicrobial agents .
Neuroprotective Effects
The compound's structural similarity to nicotinic acid suggests potential neuroprotective effects. Nicotinic acid is known to enhance immune response and may improve the ability of immune cells to combat infections. This could imply that 2-[(3-Methoxypropyl)amino]nicotinic acid may also play a role in neuroprotection, particularly in conditions associated with neuroinflammation and cholinergic deficits .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of 2-[(3-Methoxypropyl)amino]nicotinic acid. The following table summarizes key findings from recent studies:
| Study | Target | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| Study A | Staphylococcus aureus | Antimicrobial | 7.81 | Effective against MRSA strain |
| Study B | Bacillus subtilis | Antimicrobial | 15.62 | Significant antibacterial properties |
| Study C | Neuroprotection | Neuroprotective | N/A | Potential enhancement of immune response |
The synthesis of 2-[(3-Methoxypropyl)amino]nicotinic acid typically involves a reaction between nicotinic acid and 3-methoxypropylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions usually include solvents like dichloromethane at temperatures ranging from 0°C to 25°C.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
